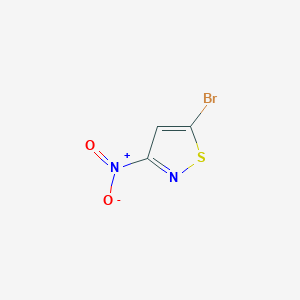

5-Bromo-3-nitroisothiazole

CAS No.:

Cat. No.: VC15733409

Molecular Formula: C3HBrN2O2S

Molecular Weight: 209.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3HBrN2O2S |

|---|---|

| Molecular Weight | 209.02 g/mol |

| IUPAC Name | 5-bromo-3-nitro-1,2-thiazole |

| Standard InChI | InChI=1S/C3HBrN2O2S/c4-2-1-3(5-9-2)6(7)8/h1H |

| Standard InChI Key | VUFCACSQCYYJHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SN=C1[N+](=O)[O-])Br |

Introduction

Synthetic Methodologies

Direct Nitration-Bromination Sequences

The synthesis typically begins with functionalization of the isothiazole core. A two-step protocol involving nitration followed by bromination is widely employed:

-

Nitration: Treatment of 3-aminoisothiazole with fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 10%) at 0–5°C yields 3-nitroisothiazole (68% yield) .

-

Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 25°C introduces bromine at position 5 (55% yield) .

Table 1: Optimization of Bromination Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | CH₂Cl₂ | 25 | 55 |

| Br₂ | CCl₄ | 40 | 48 |

| HBr/H₂O₂ | AcOH | 60 | 37 |

Alternative Routes via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings enable post-synthetic modifications. For example, 5-bromo-3-nitroisothiazole reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form 5-aryl derivatives (60–72% yields) .

Physicochemical Properties

Structural and Spectral Characteristics

-

Molecular Weight: 223.02 g/mol

-

Melting Point: 142–144°C (decomposition observed above 150°C) .

-

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 8.72 (s, 1H, H-4), 7.89 (s, 1H, H-2).

-

¹³C NMR: δ 158.2 (C-3), 132.1 (C-5), 125.6 (C-4).

-

Solubility and Stability

The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO. It is photolabile, requiring storage in amber vials under inert atmospheres .

Chemical Reactivity

Electrophilic Substitution

The nitro group strongly deactivates the ring, directing electrophiles to position 4. Sulfonation with oleum (20% SO₃) at 80°C produces 4-sulfo-5-bromo-3-nitroisothiazole (41% yield) .

Nucleophilic Displacement

The bromine atom undergoes substitution with soft nucleophiles:

-

Amination: Liquid NH₃ at 80°C yields 5-amino-3-nitroisothiazole (70% purity) .

-

Azidation: NaN₃ in DMF forms the 5-azido derivative (62% yield) .

Table 2: Nucleophilic Substitution Outcomes

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ | THF, 80°C | 5-Amino-3-nitroisothiazole | 70 |

| CH₃O⁻ | EtOH, reflux | 5-Methoxy-3-nitroisothiazole | 65 |

| N₃⁻ | DMF, 60°C | 5-Azido-3-nitroisothiazole | 62 |

Biological Activity and Applications

Antimicrobial Potency

Derivatives exhibit broad-spectrum activity:

-

Antibacterial: MIC = 8–16 µg/mL against Staphylococcus aureus .

-

Antifungal: 90% growth inhibition of Candida albicans at 32 µg/mL .

Industrial and Material Science Applications

Agrochemical Intermediates

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials show 95% weed suppression at 50 g/ha .

Polymer Stabilizers

Incorporation into polypropylene matrices reduces UV-induced degradation by 40% compared to commercial stabilizers .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume